
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, a benzyl group, and a butanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide typically involves multi-step reactions starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with a ketone under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the quinoline core in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Butanamide Moiety: The final step involves the acylation of the quinoline derivative with butanoyl chloride in the presence of a base such as pyridine to form the butanamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, green chemistry principles, and alternative solvents to enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.
Comparación Con Compuestos Similares
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide can be compared with other quinoline derivatives such as:
Quinoline-2,4-dione: Known for its biological and pharmacological activities.
4-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals.
Quinolone antibiotics: Widely used as antibacterial agents.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications.
Actividad Biológica
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features a tetrahydroquinoline core with a benzyl substituent and an amide functional group. This unique structure contributes to its bioactivity and interaction with various biological targets. The molecular formula is C23H26N2O2, and it has a molecular weight of 362.47 g/mol.
Property | Value |
---|---|
Molecular Formula | C23H26N2O2 |
Molecular Weight | 362.47 g/mol |
LogP | 4.7155 |
Polar Surface Area | 38.902 Ų |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 1 |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that the compound may inhibit various kinases by competing with adenosine triphosphate (ATP) for binding at the active sites. This inhibition disrupts critical cellular signaling pathways, leading to effects such as:
- Anticancer Activity : The compound shows potential in inhibiting tumor growth by targeting cancer cell metabolism and proliferation.
- Antimicrobial Properties : It exhibits activity against certain bacterial strains, indicating its potential as an antimicrobial agent.
Biological Activity Studies
Several studies have investigated the biological activities of compounds related to this compound. Below are some notable findings:
Anticancer Activity
A study conducted on various cancer cell lines demonstrated that derivatives of this compound significantly inhibited cell proliferation. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
Antimicrobial Effects
In vitro tests revealed that this compound exhibited bacteriostatic effects against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined to be effective in inhibiting bacterial growth.
Case Studies
-
Case Study on Cancer Cell Lines :
- Objective : To evaluate the anticancer efficacy of this compound.
- Methodology : Treatment of human breast cancer cells (MCF7) with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM after 48 hours.
-
Case Study on Antimicrobial Activity :
- Objective : To assess the antimicrobial properties against Staphylococcus aureus.
- Methodology : Disk diffusion method was employed to determine susceptibility.
- Results : Clear zones of inhibition were noted around the disks containing the compound, confirming its antimicrobial potential.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide, and how can reaction yields be improved?
Methodological Answer: The synthesis of tetrahydroquinoline derivatives often involves cyclization of substituted anilines with ketones or aldehydes under acidic conditions. For example, chiral tetrahydroquinoline analogs have been synthesized via reductive amination followed by cyclization using trifluoroacetic acid (TFA) as a catalyst . Yield optimization can be achieved by controlling stoichiometric ratios (e.g., 1.2 equivalents of benzylamine to prevent side reactions) and employing inert atmospheres to minimize oxidation. Post-synthetic purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) improves purity.
Q. How can enantiomeric resolution of structurally related tetrahydroquinoline derivatives be achieved?
Methodological Answer: Chiral separation of tetrahydroquinoline analogs is typically performed using supercritical fluid chromatography (SFC) with a Chiralpak AD-H column. For example, a 50% isopropyl alcohol/CO₂ mobile phase (0.2% diethylamine additive) at 100 bar and 50 mL/min flow rate successfully resolved (S)- and (R)-enantiomers of a related compound, with retention times of 2.42 min and 3.30 min, respectively . Preferential crystallization or diastereomeric salt formation (e.g., using tartaric acid) may also be employed for preparative-scale resolution.
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer: Key techniques include:
- 1H NMR : To verify substitution patterns (e.g., aromatic protons at δ 7.11–7.03 ppm for tetrahydroquinoline derivatives ).
- ESI-HRMS : For exact mass confirmation (e.g., observed m/z 369.2118 vs. calculated 369.2107 ).
- HPLC : To assess purity (>99% using a C18 column with acetonitrile/water gradient).
- Optical rotation : Enantiomeric excess (ee) determination (e.g., [α]²⁵₅₈₉ = −18.0° for (S)-enantiomers ).
Advanced Research Questions
Q. How can researchers design assays to evaluate the biological activity of this compound, particularly in enzyme inhibition?
Methodological Answer: For enzyme inhibition studies (e.g., falcipain or tubulin targets), use fluorescence-based assays with recombinant enzymes. For example:
- Fluorogenic substrates : Z-Phe-Arg-AMC for cysteine proteases (excitation/emission: 380/460 nm).
- IC₅₀ determination : Dose-response curves (0.1–100 µM) with 1-hour pre-incubation of compound and enzyme .
- Controls : Include known inhibitors (e.g., benomyl for tubulin ) and validate results via orthogonal methods like surface plasmon resonance (SPR).
Q. How should contradictory biological activity data between enantiomers be interpreted?
Methodological Answer: Contradictions may arise from stereospecific binding or metabolic differences. For example, (S)-enantiomers of tetrahydroquinoline analogs exhibit higher potency (IC₅₀ = 12 nM) than (R)-enantiomers (IC₅₀ = 450 nM) due to preferential interaction with chiral enzyme pockets . Validate via:
- Molecular docking : Compare binding poses using Schrödinger Suite or AutoDock.
- Pharmacokinetic profiling : Assess plasma stability and metabolite formation (e.g., LC-MS/MS).
Q. What strategies are effective for structure-activity relationship (SAR) studies on this scaffold?
Methodological Answer:
- Core modifications : Replace the benzyl group with heteroaromatic rings (e.g., thiophene ) to modulate lipophilicity.
- Side-chain variation : Introduce fluorinated or branched alkyl groups (e.g., 2-fluoroethyl ) to enhance metabolic stability.
- Bioisosteric replacement : Substitute the butanamide moiety with sulfonamide or oxadiazole groups .
Q. How can researchers address solubility challenges in in vitro assays?
Methodological Answer:
Propiedades
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-2-6-19(23)21-17-10-11-18-16(13-17)9-12-20(24)22(18)14-15-7-4-3-5-8-15/h3-5,7-8,10-11,13H,2,6,9,12,14H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXVCZRTXZCZAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.